

Structural Characterization of 5H-cyclopenta[b]pyridin-7(6H)-one: A Technical Guide

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Compound of Interest

Compound Name: 5H-cyclopenta[b]pyridin-7(6H)-one

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Disclaimer: This document provides a technical guide to the structural characterization of **5H-cyclopenta[b]pyridin-7(6H)-one**. As of the latest literature review, specific experimental spectroscopic and crystallographic data for this compound are not readily available in published resources. Therefore, this guide utilizes data from the closely related isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, to infer and discuss the expected analytical characteristics. All presented data should be considered representative for this structural class. [\[1\]](#)[\[2\]](#)

Introduction

5H-cyclopenta[b]pyridin-7(6H)-one is a bicyclic heteroaromatic compound of significant interest in the fields of medicinal chemistry and drug development, where it can serve as a crucial building block for more complex molecules.[\[1\]](#)[\[2\]](#) A thorough understanding of its structural features is fundamental to elucidating its chemical reactivity, physicochemical properties, and potential biological activity. This guide presents a comprehensive overview of the standard analytical techniques and expected results for the complete characterization of this molecule, drawing necessary comparisons from its well-studied isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Physicochemical Properties

The fundamental physicochemical properties of **5H-cyclopenta[b]pyridin-7(6H)-one** and its isomer are summarized below. These properties are foundational for its handling, formulation, and application in research and development.

Property	5H-cyclopenta[b]pyridin-7(6H)-one	6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
CAS Number	31170-78-2	28566-14-5[3]
Molecular Formula	C ₈ H ₇ NO[4]	C ₈ H ₇ NO[3]
Molecular Weight	133.15 g/mol [4]	133.15 g/mol [3]
Appearance	-	Off-white solid[5]
Melting Point	-	62-63 °C[5]

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of **5H-cyclopenta[b]pyridin-7(6H)-one**. The expected data based on its isomer are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (400 MHz, CDCl₃) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[5]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.82-8.77	m	1H	Ar-H
8.00 (d, J = 7.7 Hz)	d	1H	Ar-H
7.34-7.28	m	1H	Ar-H
3.27 (dd, J = 8.0, 4.0 Hz)	dd	2H	CH ₂
2.81-2.74	m	2H	CH ₂

¹³C-NMR (101 MHz, CDCl₃) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one^[5]

Chemical Shift (δ , ppm)	Assignment
204.88	C=O
174.36	Ar-C
155.72	Ar-C
131.91	Ar-C
130.33	Ar-C
122.47	Ar-C
35.78	CH ₂
28.73	CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **5H-cyclopenta[b]pyridin-7(6H)-one**, the key vibrational bands would be expected from the carbonyl group (C=O) and the aromatic pyridine ring.^[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[5]

Ion	Calculated m/z	Found m/z
[M+H] ⁺	134.0606	134.0598

Crystallographic Characterization

Single-crystal X-ray diffraction offers the most definitive structural information, including bond lengths, bond angles, and crystal packing. While a crystal structure for **5H-cyclopenta[b]pyridin-7(6H)-one** is not available, the crystallographic data for its isomer has been reported.[3]

Crystal Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[3]

Parameter	Value
Crystal System	Orthorhombic
Space Group	P b c a
a (Å)	7.5044
b (Å)	11.9291
c (Å)	14.8473
α (°)	90
β (°)	90
γ (°)	90

Experimental Protocols

The following are generalized experimental protocols for the structural characterization techniques discussed.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

A reported synthesis involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. [5][6] In a typical procedure, 2,3-cyclopentenopyridine is reacted with tert-Butyl hydroperoxide (t-BuOOH) in the presence of a Manganese(II) trifluoromethanesulfonate ($\text{Mn}(\text{OTf})_2$) catalyst in water at room temperature. [5][6] The reaction mixture is then worked up by extraction with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by flash column chromatography to yield the desired product. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz spectrometer at room temperature. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard. [5]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflection (ATR) accessory. The data is collected over a standard wavenumber range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

Mass Spectrometry (MS)

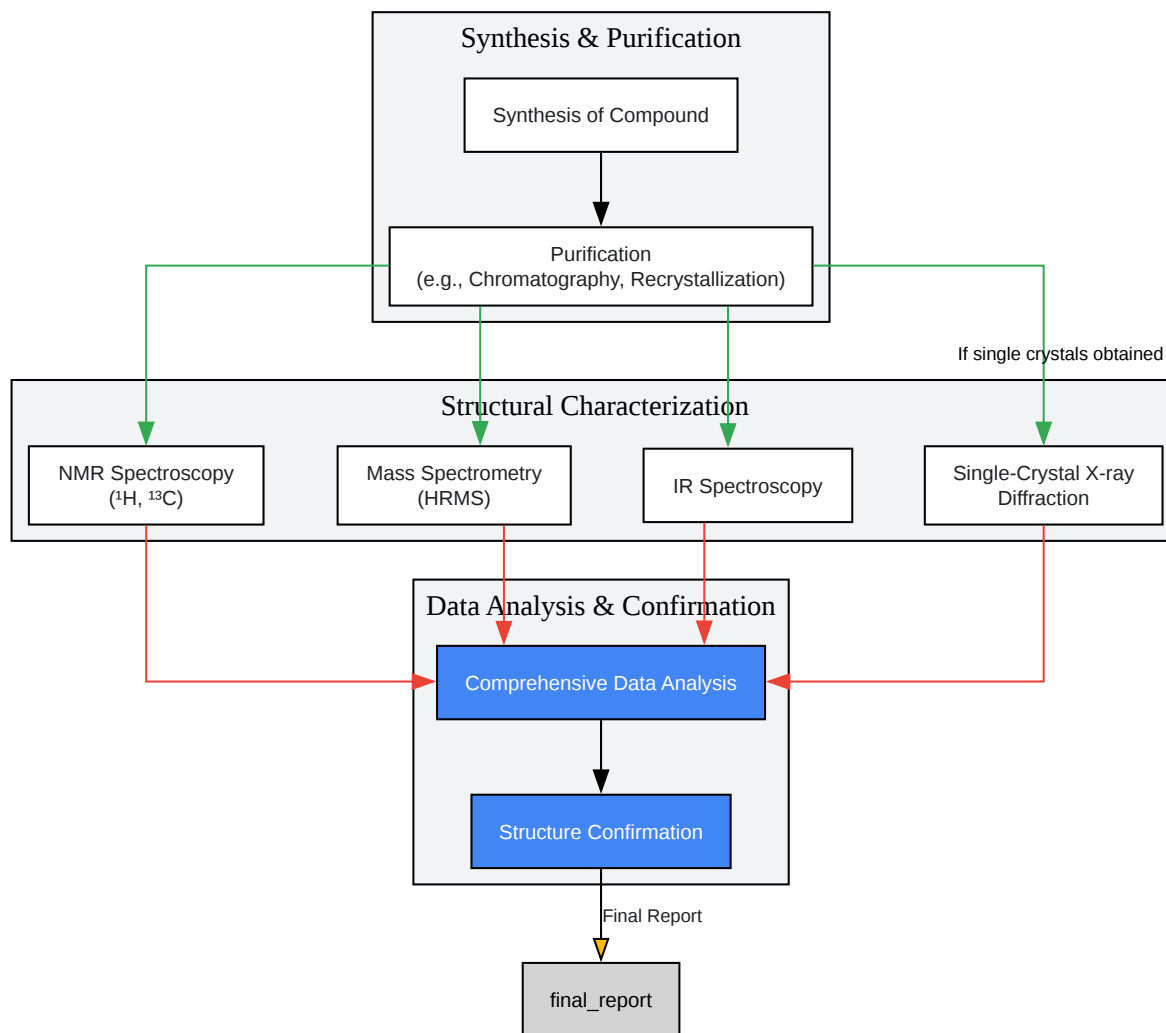
High-resolution mass spectra can be acquired on an Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample is typically dissolved in a suitable solvent like methanol. [5]

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., $\text{Mo K}\alpha$ radiation). The structure is then solved and refined using standard crystallographic software.

Logical Workflows and Diagrams

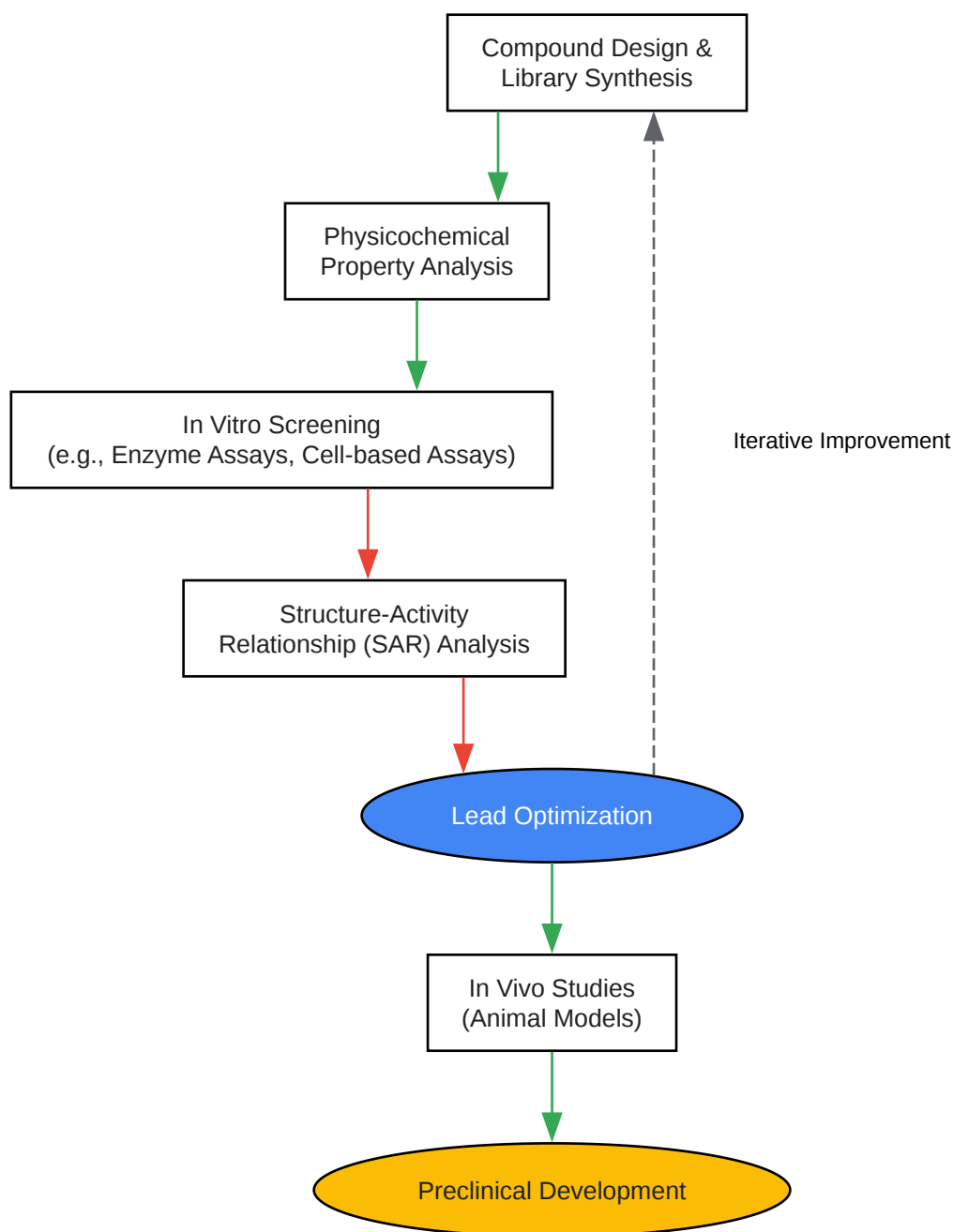
To visualize the process of characterizing a novel compound like **5H-cyclopenta[b]pyridin-7(6H)-one**, a general workflow is presented below.



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Caption: General workflow for the structural characterization of a novel compound.

The development of derivatives from the 5H-cyclopenta[c]pyridine core for biological evaluation follows a structured path, as illustrated below.



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Caption: Workflow for the development of 5-aryl-cyclopenta[c]pyridine derivatives.[2]

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